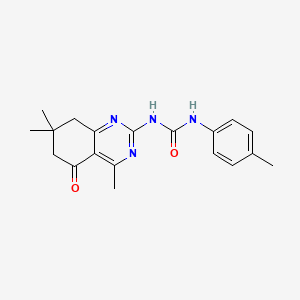![molecular formula C19H22N4O4S2 B4718654 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine](/img/structure/B4718654.png)
1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine
Descripción general
Descripción
1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine, also known as DNPS, is a chemical compound that has gained significant attention in scientific research. DNPS is a sulfonamide-based compound that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine involves the inhibition of CAIX, which is a transmembrane protein that is overexpressed in hypoxic conditions. CAIX plays a crucial role in pH regulation and is involved in the survival and proliferation of cancer cells. 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine binds to the active site of CAIX, preventing the enzyme from catalyzing the hydration of carbon dioxide to bicarbonate ions. This results in a decrease in the pH of the tumor microenvironment, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine has been shown to have several biochemical and physiological effects. 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine has been shown to decrease the expression of hypoxia-inducible factor 1-alpha (HIF-1α), which is a transcription factor that regulates the expression of genes involved in angiogenesis and glycolysis. 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine has also been found to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine has several advantages for lab experiments. 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine is a potent inhibitor of CAIX, making it a valuable tool for studying the role of CAIX in cancer progression. Additionally, 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine has been shown to have anti-inflammatory and anti-oxidant properties, which may be useful in studying the mechanisms of various inflammatory diseases. However, the use of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine in lab experiments may be limited by its solubility and stability, which may affect its efficacy.
Direcciones Futuras
For the study of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine include the development of analogs with improved properties and the investigation of its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine has been extensively studied for its potential therapeutic applications. 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine has been shown to be a potent inhibitor of carbonic anhydrase IX (CAIX), which is overexpressed in several types of cancer, including renal cell carcinoma. 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for various inflammatory diseases.
Propiedades
IUPAC Name |
1-(1,5-dimethylpyrazol-4-yl)sulfonyl-4-naphthalen-2-ylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S2/c1-15-19(14-20-21(15)2)29(26,27)23-11-9-22(10-12-23)28(24,25)18-8-7-16-5-3-4-6-17(16)13-18/h3-8,13-14H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBPFPYIWDTPRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-chlorobenzyl)thio]-4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole](/img/structure/B4718577.png)
![4-bromo-N-{[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]carbonothioyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4718591.png)
![1-(3,4-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4718601.png)
![4-tert-butyl-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B4718602.png)
![1-[3-(3-isoxazolylmethoxy)phenyl]-1H-tetrazole](/img/structure/B4718607.png)

![2-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4718625.png)
![N-(4-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4718628.png)
![2-[(5-bromo-2-pyridinyl)amino]-2-oxoethyl {[2-(1-naphthylamino)-2-oxoethyl]thio}acetate](/img/structure/B4718632.png)

![N-{[(1-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}-3-phenylpropanamide](/img/structure/B4718642.png)
![2-{3-[(3-chlorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4718648.png)
![(3aR,7aS)-2-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4718661.png)
![(3-isopropoxyphenyl){1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methanone](/img/structure/B4718676.png)